(2E)-N-benzyl-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enamide
Description
(2E)-N-benzyl-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enamide is a synthetic enamide derivative characterized by a conjugated α,β-unsaturated carbonyl system with a cyano group at the α-position and a 4-methoxyphenylamino substituent at the β-position. This compound belongs to a class of acrylamide derivatives known for their applications in medicinal chemistry, particularly as intermediates for antimicrobial and anti-inflammatory agents .
Properties
IUPAC Name |
(E)-N-benzyl-2-cyano-3-(4-methoxyanilino)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-23-17-9-7-16(8-10-17)20-13-15(11-19)18(22)21-12-14-5-3-2-4-6-14/h2-10,13,20H,12H2,1H3,(H,21,22)/b15-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMCIFTLDNLLWFU-FYWRMAATSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC=C(C#N)C(=O)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N/C=C(\C#N)/C(=O)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-benzyl-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enamide typically involves the reaction of benzylamine with 4-methoxyphenyl isocyanate, followed by the addition of a cyano group. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield, making the compound suitable for various applications in research and industry.
Chemical Reactions Analysis
Substitution Reactions
The cyano group and α,β-unsaturated enamide moiety participate in nucleophilic substitution. For example:
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Ethanol-mediated substitution : In ethanol, the cyano group reacts with amines or thiols to form thioureas or amidines, respectively.
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Phosphorus reagent interactions : Analogous compounds (e.g., 2-cyano-3-(4-oxo-4H-chromen-3-yl)prop-2-enamide) react with diethyl phosphite to form phosphonates (e.g., diethyl chromonyl phosphonate) . A similar pathway is hypothesized for the target compound:
| Reagent | Product | Conditions | Yield |
|---|---|---|---|
| Diethyl phosphite | N-benzyl phosphonate derivative | Reflux, 8–12 hrs | 70–85%* |
| Phosphorus pentasulfide | Thiazaphosphinine heterocycle | Toluene, 110°C, 24 hrs | 50–65%* |
*Hypothetical yields based on structural analogs .
Cyclization and Heterocycle Formation
The compound’s α,β-unsaturated system enables cyclization with bifunctional nucleophiles:
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1,2,3-Diazaphosphinane synthesis : Reaction with hydrazine derivatives and phosphorus sulfides generates six-membered phosphorus-containing heterocycles .
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Benzoxazole analogs : While direct evidence is lacking, studies on 2-aminophenol-based benzoxazole synthesis (e.g., using Pd or Fe catalysts) suggest potential for analogous cyclization with ortho-substituted amines.
Key cyclization pathways :
text(2E)-N-benzyl-2-cyano-... + NH₂-R → [cyclization] → Fused N/P-heterocycle
Electrophilic Aromatic Substitution
The 4-methoxyphenyl group undergoes electrophilic substitution:
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Nitration : Directed by the methoxy group, nitration occurs at the para position relative to the amino group.
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Halogenation : Bromine or chlorine substitutes at the activated aromatic ring positions.
Reactivity order :
OCH₃ (activating) > NH (moderately deactivating) > CN (strongly deactivating).
Bio-conjugation and Enzyme Interactions
The compound interacts with biological targets via its enamide and cyano groups:
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Telomerase inhibition : Structural analogs (e.g., BIBR1532 derivatives) show IC₅₀ values of 0.3–5.3 μM by binding to the telomerase active site .
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Enzyme adduct formation : The cyano group forms covalent bonds with cysteine residues in enzymes, as observed in related nitrile-containing inhibitors .
Comparative bioactivity :
| Target | IC₅₀ (μM) | Mechanism |
|---|---|---|
| Telomerase | 1.7–5.9 | Competitive inhibition |
| Kinases | 10–50* | Allosteric modulation |
*Estimated based on structural features .
Oxidation and Reduction
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Oxidation : The enamide double bond is susceptible to epoxidation or dihydroxylation under acidic conditions.
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the cyano group to an amine, yielding a saturated propylamide derivative.
Reaction outcomes :
| Process | Reagents | Product |
|---|---|---|
| Epoxidation | mCPBA, CH₂Cl₂ | Epoxide at C2–C3 position |
| Hydrogenation | H₂ (1 atm), Pd/C, EtOH | N-benzyl-3-[(4-methoxyphenyl)... |
Solvent-Dependent Reactivity
Reaction outcomes vary significantly with solvent polarity:
Scientific Research Applications
Pharmacological Applications
-
Anticonvulsant Activity
- Recent studies have indicated that compounds similar to (2E)-N-benzyl-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enamide exhibit anticonvulsant properties. Research has demonstrated that derivatives of benzyl-substituted amides can effectively inhibit seizures in animal models, suggesting potential therapeutic uses in epilepsy treatment .
The structure-activity relationship studies indicate that specific substitutions on the benzyl ring enhance anticonvulsant efficacy, providing insights into the design of more potent derivatives .Compound ED50 (mg/kg) Comparison Drug ED50 (mg/kg) This compound TBD Phenobarbital 22 (R)-N'-benzyl 2-amino-3-methoxypropionamide 8.9 Phenytoin 9.5 - Cancer Treatment Mechanism of Action:
Case Studies
- Anticonvulsant Efficacy
- Monocarboxylate Transporter Inhibition
Mechanism of Action
The mechanism of action of (2E)-N-benzyl-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Electronic and Steric Effects
- 4-Methoxyphenyl Group : Enhances electron density via the methoxy group, improving solubility but reducing membrane permeability compared to halogenated analogues (e.g., 4-fluorophenyl in ).
- Benzyl vs. However, it may improve metabolic stability by shielding the amide bond from hydrolysis .
Antimicrobial Activity
- Methoxyphenyl Derivatives : Compounds with 4-methoxy groups (e.g., ’s compound 20) show attenuated cytotoxicity but retain anti-inflammatory activity (NF-κB inhibition) .
- Cytotoxicity : The benzyl group in the target compound may reduce cytotoxicity compared to halogenated analogues (e.g., 3-Cl-4-Br in compound 11, ), which exhibit significant cytotoxicity .
ADMET Properties
Biological Activity
(2E)-N-benzyl-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a complex structure that includes a benzyl group, a cyano group, and a methoxyphenyl group, which may contribute to its interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The cyano group can act as an electrophile, allowing the compound to react with nucleophilic sites in proteins or enzymes. Additionally, the methoxyphenyl group enhances the compound's binding affinity to these targets, potentially modulating their activity and leading to various biological effects .
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, related benzylamine derivatives have shown efficacy in inducing apoptosis in cancer cells through mechanisms involving tubulin inhibition and cyclin-dependent kinase modulation .
Table 1: Antiproliferative Activities of Related Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| N-benzyl-2-acetamido-3-methoxypropionamide | U-937 | 8.3 | Tubulin polymerization inhibition |
| N-benzyl-2-acetamido-3-ethoxypropionamide | SK-MEL-1 | 17.3 | Cyclin-dependent kinase inhibition |
| (2E)-N-benzyl-2-cyano-3-(4-methoxyphenyl)amino | Various | TBD | TBD |
Anticonvulsant Properties
Research has demonstrated that derivatives of N-benzyl compounds possess anticonvulsant activities. In particular, studies suggest that the structural features of these compounds play a crucial role in their efficacy against seizures. For example, modifications at specific positions on the benzene ring significantly influence their pharmacological profile .
Case Study: Anticonvulsant Efficacy
In a series of experiments evaluating the anticonvulsant effects of various derivatives, it was found that certain structural modifications led to enhanced activity compared to standard treatments like phenytoin. The protective indices were also favorable, indicating a good therapeutic window for these compounds .
Antioxidant and Anti-inflammatory Activity
Other studies have highlighted the antioxidant capacity and anti-inflammatory properties of related compounds. For instance, some derivatives have shown high scavenging activity against free radicals, which is crucial for mitigating oxidative stress-related diseases .
Table 2: Antioxidant Activities
| Compound | Scavenging Activity (%) | IC50 (µg/mL) |
|---|---|---|
| N-benzyl derivative A | 93.75 | 7.12 |
| N-benzyl derivative B | TBD | TBD |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for (2E)-N-benzyl-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via a Knoevenagel condensation reaction between N-benzyl cyanoacetamide and 4-methoxybenzaldehyde, followed by amination. Key steps include:
- Catalyst Selection : Use piperidine or L-proline as organocatalysts to enhance yield (analogous to methods in for cyano-enamide derivatives).
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) improve reaction efficiency .
- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) ensures purity. Validate via HPLC (>98% purity).
Q. How can the stereochemical configuration (E/Z isomerism) of the compound be confirmed experimentally?
- Methodological Answer :
- NMR Spectroscopy : Use -NMR to observe coupling constants () between α,β-unsaturated protons. confirms the E-isomer (trans configuration) .
- X-ray Crystallography : Single-crystal diffraction (using SHELXL or Olex2) provides unambiguous stereochemical assignment (see for analogous structural analysis).
Q. What analytical techniques are critical for characterizing the compound’s purity and stability?
- Methodological Answer :
- HPLC-MS : Quantify purity and detect degradation products under stress conditions (e.g., heat, light).
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition temperature >200°C suggests robust handling).
- UV-Vis Spectroscopy : Monitor electronic transitions (λmax ~300 nm for cyano-enamide chromophores) .
Advanced Research Questions
Q. How can computational methods (DFT, molecular docking) predict the compound’s biological activity or binding affinity?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, a low LUMO energy suggests electrophilic susceptibility .
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR kinase, as seen in AG-490 ). Validate with MD simulations (GROMACS) to assess binding stability.
Q. What strategies resolve contradictions in crystallographic data for this compound’s polymorphs?
- Methodological Answer :
- Hirshfeld Surface Analysis : Compare intermolecular interactions (e.g., π-π stacking, H-bonding) across polymorphs (as in ).
- Variable-Temperature XRD : Identify temperature-dependent phase transitions.
- Rietveld Refinement : Resolve peak overlaps in powder XRD data using TOPAS-Academic .
Q. How does substituent variation (e.g., methoxy vs. halogen groups) affect the compound’s electronic properties and bioactivity?
- Methodological Answer :
- SAR Studies : Synthesize analogs (e.g., replacing 4-methoxy with 4-fluoro; see ) and compare:
- Electrochemical Properties : Cyclic voltammetry to measure redox potentials.
- Bioactivity : IC50 assays against cancer cell lines (e.g., MCF-7).
- QSAR Modeling : Correlate Hammett constants (σ) of substituents with activity trends .
Q. What challenges arise in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer :
- Chiral Chromatography : Use Chiralpak columns (e.g., IA/IB) to resolve enantiomers during pilot-scale production.
- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in catalytic cycles to minimize racemization .
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress and enantioselectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
